molecular formula C11H13ClO B2880590 (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL CAS No. 1662689-01-1

(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL

Cat. No.: B2880590
CAS No.: 1662689-01-1
M. Wt: 196.67
InChI Key: ARYRPLFQFILOCQ-WDEREUQCSA-N
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Description

(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL is a chiral compound with a cyclopentane ring substituted with a 4-chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-chlorobenzaldehyde.

    Aldol Condensation: Cyclopentanone undergoes aldol condensation with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding cyclopentane derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: 2-(4-Chlorophenyl)cyclopentanone.

    Reduction: 2-(4-Chlorophenyl)cyclopentane.

    Substitution: 2-(4-Aminophenyl)cyclopentan-1-OL.

Scientific Research Applications

(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the effects of chiral compounds on biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(4-Chlorophenyl)cyclopentane: Lacks the hydroxyl group, making it less polar.

    2-(4-Chlorophenyl)cyclopentanone: Contains a ketone group instead of a hydroxyl group.

    2-(4-Aminophenyl)cyclopentan-1-OL: Has an amino group instead of a chlorine atom on the phenyl ring.

Uniqueness

(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-OL is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a chlorophenyl group. This combination of functional groups and chirality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R,2S)-2-(4-chlorophenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYRPLFQFILOCQ-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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